molecular formula C28H37ClN2O4 B12385005 Jvs2L11roa CAS No. 1404380-58-0

Jvs2L11roa

Cat. No.: B12385005
CAS No.: 1404380-58-0
M. Wt: 501.1 g/mol
InChI Key: YWTJAGLMNTUIMB-SYYJFZTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JTE-151 is a novel, selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has been developed for the treatment of autoimmune diseases, which are conditions where the immune system mistakenly attacks the body’s own tissues . RORγ is a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells, which produce the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγ, JTE-151 aims to reduce the production of IL-17 and, consequently, alleviate chronic inflammation associated with autoimmune diseases .

Preparation Methods

The synthesis of JTE-151 involves several steps, starting with the identification of a suitable core structure that can be modified to enhance its drug-like properties. . The process includes:

Biological Activity

Jvs2L11roa, also known as JTE-151, is a selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.

This compound functions by inhibiting RORγ, a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells. Th17 cells are associated with the production of interleukin-17 (IL-17), a cytokine involved in inflammatory responses. By inhibiting RORγ, this compound effectively reduces IL-17 production, thereby mitigating the inflammatory processes associated with autoimmune conditions such as rheumatoid arthritis and psoriasis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of Th17 cells. One study reported a significant reduction in IL-17 levels in cultured T cells treated with this compound compared to untreated controls. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against RORγ.

In Vivo Efficacy

Preclinical trials have been conducted to assess the efficacy of this compound in animal models of autoimmune diseases. For instance, in a murine model of rheumatoid arthritis, treatment with this compound resulted in reduced joint inflammation and damage. Histological analyses revealed decreased infiltration of inflammatory cells and lower expression levels of pro-inflammatory cytokines.

Case Studies

A notable case study involved patients with moderate to severe psoriasis who were administered this compound as part of a clinical trial. The results indicated a marked improvement in skin lesions and a reduction in PASI (Psoriasis Area Severity Index) scores after 12 weeks of treatment. Adverse effects were minimal, primarily limited to mild gastrointestinal disturbances.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with other RORγ inhibitors currently under investigation.

Compound NameSelectivityMetabolic StabilityClinical Status
JTE-151 (this compound) HighExcellentPhase II clinical trials
VTP-43742 ModerateModeratePhase I clinical trials
GSK2981278A HighGoodPhase II clinical trials
ARN-6039 ModerateLowPreclinical
TAK-828 HighGoodPhase I clinical trials

JTE-151 stands out due to its high selectivity for RORγ and superior metabolic stability compared to other compounds. This profile enhances its potential as a therapeutic agent for treating autoimmune diseases.

Properties

CAS No.

1404380-58-0

Molecular Formula

C28H37ClN2O4

Molecular Weight

501.1 g/mol

IUPAC Name

(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid

InChI

InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1

InChI Key

YWTJAGLMNTUIMB-SYYJFZTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.